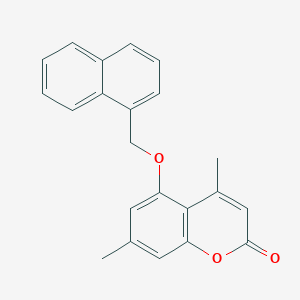![molecular formula C20H23NO3 B5764935 methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, also known as MTTA, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MTTA is a member of the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not fully understood. However, it has been proposed that methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. These pathways play a critical role in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects
methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species. In addition, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to inhibit the proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is its low toxicity, which makes it a promising candidate for the development of novel therapeutics. However, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has some limitations for lab experiments. For example, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not very soluble in water, which can make it difficult to use in certain assays. In addition, methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be sensitive to light and air, which can affect its stability over time.
Future Directions
There are several future directions for research on methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. One potential area of research is the development of novel formulations of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate that can improve its solubility and stability. Another area of research is the investigation of the mechanism of action of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the efficacy and safety of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate in animal models and clinical trials.
Synthesis Methods
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. The purity of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be further improved by recrystallization from a suitable solvent.
Scientific Research Applications
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
methyl 2-[4-[(4-tert-butylbenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)16-9-7-15(8-10-16)19(23)21-17-11-5-14(6-12-17)13-18(22)24-4/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAKKZKRHUCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)
![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)
![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)